molecular formula C10H22ClN B1485359 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride CAS No. 2097965-17-6

2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride

Cat. No.: B1485359
CAS No.: 2097965-17-6
M. Wt: 191.74 g/mol
InChI Key: IOCRDGVMYWGQNY-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is a chemical compound characterized by its cyclohexyl group with a 3,3-dimethyl substitution and an ethan-1-amine moiety. This compound is often used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 3,3-dimethylcyclohexanone as the starting material.

  • Reduction: The ketone group in 3,3-dimethylcyclohexanone is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Amination: The resulting alcohol is then converted to the amine group through amination reactions, often using reagents like ammonia or ammonium chloride.

  • Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt, typically using hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction and amination processes to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

  • Reduction: The compound can be further reduced to form secondary or tertiary amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, aldehydes, and carboxylic acids.

  • Reduction Products: Secondary and tertiary amines.

  • Substitution Products: Halogenated compounds and other substituted amines.

Scientific Research Applications

2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is compared with similar compounds such as:

  • 2-(3,3-Dimethylcyclohexyl)ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.

  • 2-(3,3-Dimethylcyclohexyl)ethan-1-thiol: This compound has a thiol group instead of an amine group.

  • 2-(3,3-Dimethylcyclohexyl)ethan-1-nitrile: This compound contains a nitrile group instead of an amine group.

These compounds share the cyclohexyl group with a 3,3-dimethyl substitution but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

2-(3,3-dimethylcyclohexyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-10)5-7-11;/h9H,3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCRDGVMYWGQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride
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2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride

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